(E)-2-(Hydroxyimino)acetaldehyde is an organic compound characterized by the presence of a hydroxyimino functional group attached to an acetaldehyde moiety. The compound has the molecular formula C₂H₅NO₂ and features a double bond between the nitrogen and carbon atoms, which is typical of oxime compounds. The hydroxyimino group (-C=N-OH) contributes to its reactivity, making it an interesting subject for various
The reactivity of (E)-2-(Hydroxyimino)acetaldehyde is largely influenced by its functional groups. Key reactions include:
Several synthetic routes have been developed for producing (E)-2-(Hydroxyimino)acetaldehyde:
(E)-2-(Hydroxyimino)acetaldehyde has potential applications in several fields:
Interaction studies involving (E)-2-(Hydroxyimino)acetaldehyde have focused on its reactivity with nucleophiles and electrophiles due to its carbonyl and hydroxyimino groups. These interactions can lead to the formation of various products, including oximes and other nitrogen-containing compounds. The study of these interactions is crucial for understanding its potential applications in medicinal chemistry and materials science.
Several compounds share structural similarities with (E)-2-(Hydroxyimino)acetaldehyde, each exhibiting unique properties and reactivities:
Compound Name | Structure Type | Unique Features |
---|---|---|
Acetaldehyde | Aldehyde | Simple carbonyl compound; precursor for many organic reactions. |
Hydroxylamine | Amino alcohol | Strong nucleophile; used in various synthetic applications. |
Benzaldehyde | Aromatic aldehyde | Exhibits distinct reactivity due to aromatic stabilization. |
2-Hydroxybenzaldehyde | Hydroxy-substituted aldehyde | Increased solubility and reactivity compared to simple aldehydes. |
(E)-2-(Hydroxyimino)acetaldehyde stands out due to its dual functional groups (hydroxyimino and aldehyde), which allow it to participate in unique chemical transformations that are not possible with simpler aldehydes or ketones.